

# ML-290: A Potent and Selective RXFP1 Agonist with Negligible RXFP2 Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | ML-290    |           |
| Cat. No.:            | B15607984 | Get Quote |

For researchers, scientists, and drug development professionals, understanding the selectivity of a small molecule agonist is paramount. This guide provides a comprehensive comparison of the activity of **ML-290** on its target receptor, the Relaxin Family Peptide Receptor 1 (RXFP1), versus its potential for cross-reactivity with the closely related Relaxin Family Peptide Receptor 2 (RXFP2). The data presented herein demonstrates that **ML-290** is a highly selective agonist for RXFP1 with no discernible agonist activity at RXFP2.

**ML-290** has been identified as a first-in-class, potent, and selective small-molecule agonist of the human RXFP1[1]. As an allosteric agonist, it represents a valuable tool for investigating the therapeutic potential of activating RXFP1 in conditions such as heart failure and fibrosis[2][3]. Given the structural homology between RXFP1 and RXFP2, assessing the selectivity of **ML-290** is a critical step in its preclinical characterization.

## Comparative Activity of ML-290 at RXFP1 and RXFP2

Experimental data from functional assays robustly support the high selectivity of **ML-290** for RXFP1. The primary method for assessing agonist activity is through the measurement of cyclic adenosine monophosphate (cAMP) production in cells engineered to express the target receptor. The following table summarizes the quantitative findings from such studies.



| Compound | Receptor    | Assay Type           | Result                       | Efficacy |
|----------|-------------|----------------------|------------------------------|----------|
| ML-290   | Human RXFP1 | cAMP<br>Accumulation | EC50 = 94 nM                 | 98%      |
| ML-290   | Human RXFP2 | cAMP<br>Accumulation | No agonist activity observed | N/A      |

Table 1: Comparative functional activity of **ML-290** on human RXFP1 and RXFP2 receptors. Data is derived from studies using HEK293 cells stably expressing the respective receptors.

## **Experimental Protocols**

To ensure a thorough understanding of the basis for these findings, the detailed methodologies for the key experiments are provided below.

### **cAMP Accumulation Assay for RXFP1 and RXFP2**

This assay quantifies the ability of a compound to stimulate the production of intracellular cAMP upon binding to and activating a Gs protein-coupled receptor like RXFP1 or RXFP2.

#### Cell Culture and Seeding:

- Human Embryonic Kidney 293 (HEK293) cells stably transfected with either human RXFP1 or human RXFP2 were used.
- Cells were seeded at a density of 8,000 cells per well in a 384-well plate in 30  $\mu$ L of media.
- The plate was incubated for 16–24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment[1].

#### Assay Procedure:

• Following incubation, 2  $\mu$ L of 1600  $\mu$ M Ro 20-1724 (a phosphodiesterase inhibitor) in phosphate-buffered saline (PBS) was added to each well to prevent the degradation of cAMP.



- 2.5 μL of **ML-290**, diluted in dimethyl sulfoxide (DMSO), was then added to the wells. Forskolin was used as a positive control for cAMP production.
- The plate was incubated for a specified period (e.g., 30 minutes) at room temperature.
- cAMP levels were detected using a suitable method, such as a homogeneous time-resolved fluorescence (HTRF) cAMP assay kit.

The following diagram illustrates the workflow for assessing the cross-reactivity of **ML-290**.



Click to download full resolution via product page

Figure 1. Experimental workflow for assessing ML-290 cross-reactivity.

## **Signaling Pathways of RXFP1 and RXFP2**

Both RXFP1 and RXFP2 are G protein-coupled receptors (GPCRs) that primarily signal through the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP. This second messenger then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to a cellular response. The natural ligand for RXFP1 is relaxin, while for RXFP2 it is Insulin-like peptide 3 (INSL3). While relaxin can activate both RXFP1 and RXFP2, INSL3 is selective for RXFP2. **ML-290** acts as an allosteric agonist at RXFP1, meaning it binds to a site on the receptor distinct from the orthosteric site where the endogenous ligand relaxin binds.

The diagram below illustrates the canonical signaling pathway for both receptors and highlights the selective action of **ML-290**.





Click to download full resolution via product page

Figure 2. Signaling pathways of RXFP1 and RXFP2.



#### Conclusion

The available experimental data unequivocally demonstrate that **ML-290** is a potent and highly selective agonist for the human RXFP1 receptor. In functional assays designed to measure agonist-induced cAMP production, **ML-290** shows no cross-reactivity with the closely related RXFP2 receptor. This high degree of selectivity makes **ML-290** an invaluable pharmacological tool for the specific investigation of RXFP1-mediated signaling and its potential therapeutic applications. Researchers can confidently utilize **ML-290** to probe the functions of RXFP1 without the confounding effects of RXFP2 activation.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Discovery, optimization, and biological activity of the first potent and selective small-molecule agonist series of human relaxin receptor 1 (RXFP1) Probe Reports from the NIH Molecular Libraries Program NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ML290 is a biased allosteric agonist at the relaxin receptor RXFP1 PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. endocrine-abstracts.org [endocrine-abstracts.org]
- To cite this document: BenchChem. [ML-290: A Potent and Selective RXFP1 Agonist with Negligible RXFP2 Cross-Reactivity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15607984#cross-reactivity-of-ml-290-with-rxfp2]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com